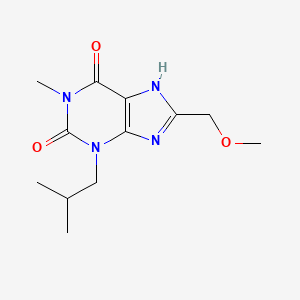

8-Methoxymethyl-3-isobutyl-1-methylxanthin

Übersicht

Beschreibung

Diese Verbindung ist bekannt für ihre Fähigkeit, die calmodulin-sensitive cyclische GMP-Phosphodiesterase zu hemmen, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Herstellungsmethoden

Die Synthese von 8-Methoxymethyl-3-isobutyl-1-methylxanthin umfasst mehrere Schritte. Die Verbindung kann durch Reaktion von 1-Methylxanthin mit Methoxymethylchlorid in Gegenwart einer Base wie Natriumhydrid hergestellt werden. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu erhöhen .

Wissenschaftliche Forschungsanwendungen

8-Methoxymethyl-3-isobutyl-1-methylxanthin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Referenzverbindung in der Untersuchung von Phosphodiesterase-Inhibitoren und deren chemischen Eigenschaften verwendet.

Biologie: Die Verbindung wird in biologischen Studien eingesetzt, um die Rolle der cyclischen GMP-Phosphodiesterase in zellulären Prozessen zu untersuchen.

Medizin: Forschungen zu this compound haben potenzielle Auswirkungen auf die Entwicklung von Therapeutika, die auf Phosphodiesterase-bezogene Signalwege abzielen.

Industrie: Die Verbindung wird bei der Entwicklung von biochemischen Assays und Screening-Tools für die Medikamentenentwicklung verwendet

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die calmodulin-sensitive cyclische GMP-Phosphodiesterase hemmt. Diese Hemmung führt zu einer Erhöhung der cyclischen GMP-Spiegel in den Zellen, was verschiedene zelluläre Prozesse modulieren kann. Die Verbindung zielt speziell auf das aktive Zentrum des Enzyms ab und verhindert die Hydrolyse von cyclischem GMP .

Wirkmechanismus

Target of Action

The primary target of 8-Methoxymethyl-3-isobutyl-1-methylxanthine is Phosphodiesterase 1 (PDE1) . PDE1 is an enzyme that breaks down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key secondary messengers in cellular signaling pathways .

Mode of Action

8-Methoxymethyl-3-isobutyl-1-methylxanthine acts as a selective inhibitor of PDE1 . By inhibiting PDE1, it prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell . This results in the amplification of the signaling pathways mediated by these cyclic nucleotides .

Biochemical Pathways

The accumulation of cAMP and cGMP affects various biochemical pathways. For instance, increased cAMP levels can enhance the activity of protein kinase A (PKA), which phosphorylates a variety of target proteins, leading to changes in cell function . Similarly, elevated cGMP can stimulate protein kinase G (PKG), influencing diverse physiological processes .

Pharmacokinetics

Its solubility in ethanol and dmso suggests that it may be well-absorbed in the body

Result of Action

The inhibition of PDE1 by 8-Methoxymethyl-3-isobutyl-1-methylxanthine can lead to various cellular effects. For example, it has been shown to enhance forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons . It also induces relaxation of isolated human saphenous vein segments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Methoxymethyl-3-isobutyl-1-methylxanthine. For instance, the presence of other drugs or substances that affect PDE1 activity could potentially alter its effectiveness . Additionally, factors such as pH and temperature could impact its stability .

Biochemische Analyse

Biochemical Properties

8-Methoxymethyl-3-isobutyl-1-methylxanthine is a selective inhibitor of Ca2±calmodulin-dependent phosphodiesterase (PDE I) with an IC₅₀ of 4 µM . It is selective for PDE1 over PDE2, PDE3, and PDE4 but also inhibits PDE5 .

Cellular Effects

8-Methoxymethyl-3-isobutyl-1-methylxanthine enhances forskolin-induced increases in intracellular calcium levels in isolated rat olfactory receptor neurons . It also induces relaxation of isolated human saphenous vein segments in the absence of endothelium .

Molecular Mechanism

The molecular mechanism of 8-Methoxymethyl-3-isobutyl-1-methylxanthine involves the inhibition of phosphodiesterase enzymes, particularly PDE1 . By inhibiting these enzymes, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP within the cell . This can have various effects, including the relaxation of smooth muscle tissue .

Dosage Effects in Animal Models

In vivo, 8-Methoxymethyl-3-isobutyl-1-methylxanthine at a dosage of 200 µg/kg enhances decreases in pulmonary artery pressure and vascular resistance induced by iloprost in a rabbit model of pulmonary hypertension .

Metabolic Pathways

Vorbereitungsmethoden

The synthesis of 8-Methoxymethyl-3-isobutyl-1-methylxanthine involves several steps. The compound can be prepared by reacting 1-methylxanthine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Analyse Chemischer Reaktionen

8-Methoxymethyl-3-isobutyl-1-methylxanthin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Methoxymethylgruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien und Bedingungen substituiert werden. .

Vergleich Mit ähnlichen Verbindungen

8-Methoxymethyl-3-isobutyl-1-methylxanthin kann mit anderen Phosphodiesterase-Inhibitoren verglichen werden, wie z. B.:

Koffein: Ein weiteres Xanthinderivat, das Phosphodiesterase hemmt, jedoch mit unterschiedlicher Spezifität und Potenz.

Theophyllin: Ein Bronchodilatator, der ebenfalls Phosphodiesterase hemmt und zur Behandlung von Atemwegserkrankungen eingesetzt wird.

Sildenafil: Ein selektiver Inhibitor der Phosphodiesterase Typ 5, der zur Behandlung von erektiler Dysfunktion eingesetzt wird.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung der calmodulin-sensitiven cyclischen GMP-Phosphodiesterase, was sie von anderen Phosphodiesterase-Inhibitoren unterscheidet .

Eigenschaften

IUPAC Name |

8-(methoxymethyl)-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-7(2)5-16-10-9(11(17)15(3)12(16)18)13-8(14-10)6-19-4/h7H,5-6H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLBCGUCPBXKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228679 | |

| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78033-08-6 | |

| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78033-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078033086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methoxymethyl-3-isobutyl-1-methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHOXYMETHYL-3-ISOBUTYL-1-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67FPZ87JKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 8-Methoxymethyl-3-isobutyl-1-methylxanthine acts as a selective inhibitor of phosphodiesterase 1 (PDE1) [, , , , , , , , ]. PDE1 is a calcium/calmodulin-dependent enzyme responsible for degrading cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, 8-Methoxymethyl-3-isobutyl-1-methylxanthine prevents the breakdown of cAMP and cGMP, leading to increased intracellular levels of these signaling molecules.

A: Increased cAMP and cGMP levels due to PDE1 inhibition by 8-Methoxymethyl-3-isobutyl-1-methylxanthine can have various downstream effects depending on the cell type and context. For instance, in rabbit parotid acinar cells, it enhances carbachol-induced cGMP formation [, ]. In mouse jejunum, it contributes to electrogenic chloride ion secretion [], while in rat collecting duct cells, it modulates cAMP and cGMP dynamics in response to hormones like vasopressin and atriopeptin [].

A: Yes, several studies have investigated the selectivity of 8-Methoxymethyl-3-isobutyl-1-methylxanthine. Research on rat renal vasculature found that 8-Methoxymethyl-3-isobutyl-1-methylxanthine did not affect renal cAMP release or total cellular cAMP levels, suggesting a lack of inhibitory effects on other PDE isoforms present in that system []. Similarly, in studies on alveolar epithelial cells, 8-Methoxymethyl-3-isobutyl-1-methylxanthine selectively blocked lipopolysaccharide-mediated biosynthesis of interleukin-6 without affecting tumor necrosis factor-alpha, further supporting its selectivity for PDE1 [].

A: Yes, 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been employed as a pharmacological tool in various physiological studies. For example, it was used to investigate the role of PDE1 in regulating detrusor smooth muscle function in the human urinary bladder. Results showed that 8-Methoxymethyl-3-isobutyl-1-methylxanthine increased transient BK currents and hyperpolarized the detrusor smooth muscle cell membrane potential, suggesting PDE1 inhibition as a potential therapeutic approach for overactive bladder [].

A: While 8-Methoxymethyl-3-isobutyl-1-methylxanthine has been helpful in studying PDE1, research suggests that it might not be as potent in a cellular context compared to other selective PDE1 inhibitors like SCH51866 []. This highlights the importance of carefully considering the appropriate concentration and experimental system when using 8-Methoxymethyl-3-isobutyl-1-methylxanthine and comparing its efficacy to other available PDE1 inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Alanine, N-[2-methoxy-5-[[[(1E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonyl]methyl]phenyl]-](/img/structure/B1677292.png)